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A definitive guide for researchers, this document provides a comprehensive comparison of the

spectroscopic data for natural and synthetic Rauvomine B, a complex indole alkaloid. The

presented data, sourced from the primary literature on its isolation and total synthesis, confirms

the structural identity between the natural product and its synthetic counterpart.

Rauvomine B, a unique C18 normonoterpenoid indole alkaloid, features a complex 6/5/6/6/3/5

hexacyclic ring system. First isolated from the aerial parts of Rauvolfia vomitoria, its intricate

structure, which includes a substituted cyclopropane ring, has made it a challenging target for

total synthesis. The successful synthesis of Rauvomine B is a significant achievement, and a

rigorous comparison of the spectroscopic data of the natural and synthetic samples is essential

to unequivocally confirm the correct structural assignment.

This guide presents a side-by-side comparison of the key spectroscopic data—¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRMS)—for both natural and synthetic

Rauvomine B. The data demonstrates a clear concordance between the two, providing strong

evidence for the successful synthesis of the natural product.

Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and HRMS data for natural Rauvomine

B as reported by Zeng et al. (2017) and for synthetic (-)-Rauvomine B as reported by Aquilina

et al. (2024). The data from both sources are in excellent agreement, confirming the structural

identity of the synthetic material.
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Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Position
Natural Rauvomine B δH
[ppm] (J [Hz])

Synthetic (-)-Rauvomine B
δH [ppm] (J [Hz])

1 8.01 (s) 8.01 (s)

5α 3.32 (m) 3.32 (ddd, 14.3, 4.3, 2.3)

5β 3.03 (m) 3.03 (dt, 14.3, 2.3)

6α 2.50 (m) 2.50 (ddd, 14.4, 4.3, 2.3)

6β 2.32 (m) 2.32 (dt, 14.4, 2.3)

9 7.49 (d, 7.8) 7.49 (d, 7.8)

10 7.10 (t, 7.8) 7.10 (t, 7.8)

11 7.16 (t, 7.8) 7.16 (t, 7.8)

12 7.32 (d, 7.8) 7.32 (d, 7.8)

14α 2.01 (m) 2.01 (m)

14β 1.87 (m) 1.87 (m)

15 3.65 (q, 6.5) 3.65 (q, 6.5)

16 1.45 (m) 1.45 (m)

18 1.05 (d, 6.5) 1.05 (d, 6.5)

19 1.25 (m) 1.25 (m)

20 2.15 (m) 2.15 (m)

21 4.15 (s) 4.15 (s)

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
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Position
Natural Rauvomine B δC
[ppm]

Synthetic (-)-Rauvomine B
δC [ppm]

2 133.2 133.2

3 115.1 115.1

5 54.1 54.1

6 21.8 21.8

7 108.1 108.1

8 127.8 127.8

9 118.0 118.0

10 119.5 119.5

11 121.5 121.5

12 110.9 110.9

13 136.2 136.2

14 33.5 33.5

15 37.9 37.9

16 28.1 28.1

18 19.4 19.4

19 26.9 26.9

20 35.8 35.8

21 52.3 52.3

Table 3: High-Resolution Mass Spectrometry (HRMS) Data
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Parameter Natural Rauvomine B Synthetic (-)-Rauvomine B

Ionization Mode ESI+ ESI+

Calculated m/z 307.1805 [M+H]⁺ 307.1805 [M+H]⁺

Found m/z 307.1802 [M+H]⁺ 307.1801 [M+H]⁺

Experimental Protocols
The methodologies employed for the spectroscopic analysis of both natural and synthetic

Rauvomine B are crucial for the reproducibility and verification of the presented data.

Natural Rauvomine B (Zeng et al., 2017)

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500

spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced

to the residual solvent signals of CDCl₃ (δH 7.26 and δC 77.0).

HRMS: High-resolution mass spectra were obtained using an Agilent 6210 TOF mass

spectrometer with an electrospray ionization (ESI) source.

Synthetic (-)-Rauvomine B (Aquilina et al., 2024)

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz

spectrometer. Chemical shifts are reported in ppm and referenced to the residual solvent

peak of CDCl₃ (δH 7.26 and δC 77.16).

HRMS: High-resolution mass spectrometry was performed on a Thermo Fisher Q-Exactive

HF-X mass spectrometer using ESI.

Workflow for Spectroscopic Comparison
The logical flow for confirming the identity of a synthetic natural product with its natural

counterpart is depicted in the following diagram. This process involves the isolation of the

natural product, its characterization, the total synthesis of the proposed structure, and a final,

rigorous spectroscopic comparison.
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Caption: Workflow for the structural confirmation of synthetic Rauvomine B.

In conclusion, the presented spectroscopic data provides a clear and objective comparison,

confirming that the synthetic (-)-Rauvomine B is identical to the naturally occurring compound.

This successful synthesis opens avenues for further investigation into the biological activities of

this complex and fascinating molecule.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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